Voacamina

Descripción general

Descripción

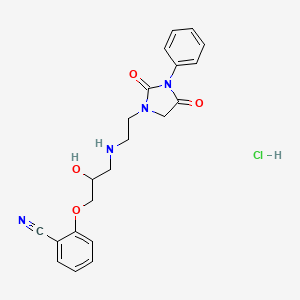

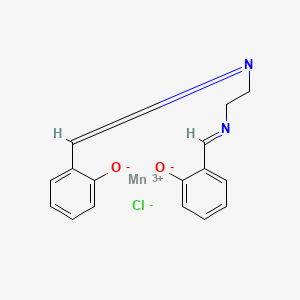

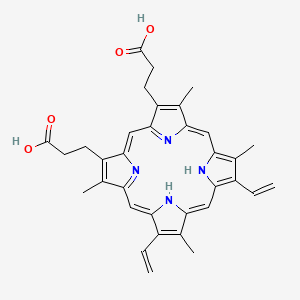

Voacamine is a naturally occurring dimeric indole alkaloid of the secologanin type, found in several plants, including Voacanga africana and Tabernaemontana divaricata . It is known for its antimalarial properties and is approved for use as an antimalarial drug in several African countries . Voacamine also exhibits cannabinoid CB1 receptor antagonistic activity .

Aplicaciones Científicas De Investigación

Voacamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry :

Chemistry: Voacamine is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemistry research.

Biology: It exhibits significant biological activities, including antimalarial, anti-onchocercal, and anti-tumor properties

Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and other industrial applications.

Mecanismo De Acción

Target of Action

Voacamine, an indole alkaloid, primarily targets the P-glycoprotein 1 (P-gp) . P-gp is an efflux pump responsible for multidrug resistance in tumor cells . It also exhibits potent cannabinoid CB1 receptor antagonistic activity .

Mode of Action

Voacamine is possibly a substrate for P-gp . It may compete with anticancer drugs such as doxorubicin for P-gp transport, thereby decreasing the removal of these drugs . This interaction enhances the efficacy of anticancer drugs in multidrug-resistant tumor cells .

Biochemical Pathways

Voacamine has been found to disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction . This disruption results in decreased ATP production and an enhanced accumulation of intracellular reactive oxygen species . It also affects the hypoxic and fatty acid pathway .

Result of Action

Voacamine has been shown to have significant molecular and cellular effects. It disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction . This disruption results in decreased ATP production and an enhanced accumulation of intracellular reactive oxygen species . It also leads to elevated expression levels of pro-apoptotic related proteins (Bax, Cyt-C, cleaved caspases 3/8/9) and diminished expression of Bcl-2, Bid, PRAP, and caspases 3/8/9 .

Action Environment

The action of Voacamine can be influenced by various environmental factors. For instance, the plant from which Voacamine is derived, Voacanga africana, is widely used in many African countries . The alkaloids from this plant, including Voacamine, are known to exhibit toxicity in the form of cardiac depressor activity, asphyxia, convulsions, hypertension, and CNS depressant activities . These effects could potentially influence the action, efficacy, and stability of Voacamine.

Análisis Bioquímico

Biochemical Properties

Voacamine plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with P-glycoprotein, an efflux pump responsible for multidrug resistance in tumor cells . Voacamine acts as a substrate for P-glycoprotein, competing with anticancer drugs such as doxorubicin for transport, thereby decreasing the removal of these drugs from the cells . This interaction enhances the cytotoxic effects of the drugs on resistant tumor cells, making voacamine a valuable agent in overcoming drug resistance.

Cellular Effects

Voacamine has significant effects on various types of cells and cellular processes. In multidrug-resistant tumor cells, voacamine increases the retention and intranuclear localization of doxorubicin, enhancing its cytotoxic effects . It also inhibits the action of P-glycoprotein, leading to increased drug accumulation within the cells . Additionally, voacamine has been shown to inhibit hypoxia-induced fatty acid synthesis in mammary gland carcinoma cells, demonstrating its potential in cancer therapy .

Molecular Mechanism

At the molecular level, voacamine exerts its effects by interacting with P-glycoprotein, an ATP-dependent molecular pump involved in drug efflux . Voacamine binds to P-glycoprotein, causing conformational changes that inhibit its function and reduce the efflux of anticancer drugs . This competitive inhibition enhances the intracellular concentration of drugs like doxorubicin, leading to increased cytotoxicity in resistant tumor cells . Voacamine also exhibits cannabinoid CB1 receptor antagonistic activity, adding another layer to its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of voacamine have been observed to change over time. Studies have shown that voacamine enhances the cytotoxic effects of doxorubicin in multidrug-resistant tumor cells by increasing drug retention and intranuclear localization . These effects are dose-dependent and vary with the duration of exposure. Voacamine’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function are promising for cancer therapy .

Dosage Effects in Animal Models

The effects of voacamine vary with different dosages in animal models. In studies involving mammary gland carcinoma, voacamine was administered at different doses to evaluate its efficacy and safety . Low doses of voacamine were found to be safe and effective in inhibiting tumor growth, while higher doses exhibited toxic effects such as hypertension and cardiac depressor activity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Voacamine is involved in several metabolic pathways, particularly those related to fatty acid synthesis and hypoxia response . It activates prolyl hydroxylase-2, which inhibits hypoxia-induced fatty acid synthesis in mammary gland carcinoma cells . This activation leads to the restoration of normal metabolic processes and the inhibition of tumor growth. Voacamine’s interactions with enzymes and cofactors in these pathways are crucial for its therapeutic effects.

Transport and Distribution

Within cells and tissues, voacamine is transported and distributed through interactions with P-glycoprotein . This interaction affects its localization and accumulation within the cells, enhancing its cytotoxic effects on resistant tumor cells . Voacamine’s ability to inhibit P-glycoprotein-mediated drug efflux is a key factor in its distribution and therapeutic efficacy.

Subcellular Localization

Voacamine’s subcellular localization is primarily influenced by its interaction with P-glycoprotein . It accumulates within the nucleus of resistant tumor cells, where it enhances the retention and cytotoxicity of anticancer drugs like doxorubicin . This localization is crucial for its function as a modulator of multidrug resistance and its potential in cancer therapy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Voacamine can be synthesized through various methods, including direct extraction from natural sources and semi-synthetic procedures. One efficient method involves the extraction of voacangine from the root bark of Voacanga africana, followed by the cleavage of iboga-vobasinyl dimers to obtain voacamine . The extraction process typically involves an acetone-based procedure, yielding voacangine in approximately 0.8% of the root bark’s dried weight .

Industrial Production Methods: Industrial production of voacamine primarily relies on the extraction from natural sources due to the lack of a scalable enantioselective total synthesis. The process involves the extraction of voacangine from Voacanga africana root bark, followed by the cleavage of dimers to increase the yield of voacamine .

Análisis De Reacciones Químicas

Types of Reactions: Voacamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to interact with multiple reagents and conditions to form different products.

Common Reagents and Conditions:

Oxidation: Voacamine can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of voacamine.

Comparación Con Compuestos Similares

Voacamine is compared with other similar compounds, highlighting its uniqueness :

Coronaridine: A related indole alkaloid with similar antimalarial and anti-tumor activities but differs in its molecular structure.

Tabernanthine: Another indole alkaloid with comparable biological activities but distinct structural features.

Voacamine’s unique dimeric structure and its ability to modulate multidrug resistance make it a valuable compound for further research and development.

Propiedades

IUPAC Name |

methyl 17-ethyl-6-(15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-19-36(50-4)30(17-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMIRXRRQJNZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3371-85-5 | |

| Record name | Methyl 12-methoxy-13-(17-methoxy-17-oxovobasan-3α-yl)ibogamine-18-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Voacamine?

A1: Voacamine demonstrates multiple mechanisms of action, making it a fascinating subject for research. It exhibits a high affinity for Interleukin-2 Receptor α (IL-2Rα), with an equilibrium dissociation constant (KD) of 1.85 × 10−7 M []. This interaction suggests a potential role in modulating immune responses. Additionally, Voacamine has shown inhibitory effects on P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in tumor cells [, , ]. By inhibiting P-gp, Voacamine may enhance the efficacy of conventional chemotherapeutics. Further studies suggest Voacamine induces apoptosis-independent autophagic cell death in both sensitive and multidrug-resistant human osteosarcoma cells [].

Q2: What is the molecular formula and weight of Voacamine?

A2: Voacamine has the molecular formula C43H52N4O6 and a molecular weight of 708.9 g/mol [].

Q3: What spectroscopic data is available for characterizing Voacamine?

A3: Voacamine can be characterized using various spectroscopic techniques, including 1H and 13C NMR, and MS. Unambiguous assignment of its structure has been achieved through HSQC, HMBC, and NOESY experiments []. Researchers have also used UV spectroscopy to identify Voacamine, with characteristic absorption maxima at 225 and 287 nm [].

Q4: What are the potential therapeutic applications of Voacamine?

A4: Voacamine has shown promising activities against various diseases in preclinical studies. These include:

- Cancer: Voacamine exhibits cytotoxic effects against various cancer cell lines, including multidrug-resistant osteosarcoma [, , , , , , ], melanoma [], and colorectal cancer cells []. Its ability to inhibit P-glycoprotein makes it a potential candidate for overcoming multidrug resistance in cancer treatment.

- Parasitic Infections: Voacamine demonstrates activity against Onchocerca ochengi [, ] and Loa loa [], parasites responsible for Onchocerciasis (River Blindness) and Loiasis, respectively. It also shows promising activity against Leishmania parasites [, , ].

- Tuberculosis: Research indicates Voacamine exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv [, ].

Q5: How does Voacamine's structure relate to its biological activity?

A5: Voacamine belongs to the bis-indole alkaloid family and its structure plays a crucial role in its biological activity. Studies comparing various bis-indole alkaloids, including synthetic analogs, have shown that the position of attachment of the vobasane unit on the iboga moiety and the presence of an N-methyl group on the vobasane unit significantly influence cytotoxicity []. For instance, Voacamine is notably more potent than monomeric ibogan-type alkaloids like ibogaine and voacangine against Mycobacterium tuberculosis []. Additionally, the dimeric nature of Voacamine contributes to its ability to inhibit P-glycoprotein, as demonstrated by its stronger inhibitory effect compared to the monomeric alkaloid coronaridine [].

Q6: Are there any known resistance mechanisms to Voacamine?

A6: While specific resistance mechanisms to Voacamine have not been extensively studied, its activity against multidrug-resistant cancer cells, which often overexpress efflux pumps like P-glycoprotein, suggests that it might be less susceptible to these common resistance mechanisms [, , , , ]. Further research is needed to fully elucidate potential resistance mechanisms that may develop against Voacamine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.